4-Bromo-3-fluoro-2-iodobenzotrifluoride
Overview
Description
4-Bromo-3-fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the sequential halogenation of a benzotrifluoride derivative. The process may start with the bromination of benzotrifluoride, followed by fluorination and iodination under controlled conditions. The specific reagents and catalysts used can vary, but common halogenating agents include bromine, fluorine gas, and iodine monochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-iodobenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl group retained on the benzene ring .
Scientific Research Applications
4-Bromo-3-fluoro-2-iodobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the ring more susceptible to attack by nucleophiles or coupling partners. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants used .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the fluorine and iodine substituents.
2-Bromo-4-fluoro-3-iodobenzotrifluoride: A positional isomer with different substitution pattern.
4-Bromo-2,3-difluorobenzaldehyde: Contains a formyl group instead of the trifluoromethyl group.
Uniqueness
4-Bromo-3-fluoro-2-iodobenzotrifluoride is unique due to the presence of three different halogen atoms and a trifluoromethyl group on the same benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJYKACMOEEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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